molecular formula C24H20N2O2S B11558003 benzyl [(3-cyano-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate

benzyl [(3-cyano-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate

Cat. No.: B11558003
M. Wt: 400.5 g/mol
InChI Key: MMIUSJCASAFAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BENZYL 2-({3-CYANO-4-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE is a complex organic compound that features a unique structure combining a benzyl group, a cyano group, a phenyl group, and a cyclopenta[b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-({3-CYANO-4-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE typically involves multiple steps:

    Formation of the Cyclopenta[b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopenta[b]pyridine ring.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as sodium cyanide or potassium cyanide.

    Attachment of the Phenyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

    Formation of the Benzyl Ester: The final step involves esterification of the carboxylic acid intermediate with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The benzyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Research: The compound could be used as a probe to study biological pathways involving sulfur-containing compounds.

Mechanism of Action

The mechanism by which BENZYL 2-({3-CYANO-4-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and the sulfur atom could play crucial roles in these interactions, potentially forming hydrogen bonds or participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    BENZYL 2-({3-CYANO-4-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE: shares similarities with other sulfur-containing heterocycles and cyano-substituted compounds.

    Similar Compounds: BENZYL 2-({3-CYANO-4-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE, BENZYL 2-({3-CYANO-4-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE, and BENZYL 2-({3-CYANO-4-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE.

Uniqueness

The uniqueness of BENZYL 2-({3-CYANO-4-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE lies in its combination of functional groups and its potential for diverse applications. The presence of both a cyano group and a sulfur atom within a complex heterocyclic framework makes it a versatile compound for various chemical and biological studies.

Properties

Molecular Formula

C24H20N2O2S

Molecular Weight

400.5 g/mol

IUPAC Name

benzyl 2-[(3-cyano-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C24H20N2O2S/c25-14-20-23(18-10-5-2-6-11-18)19-12-7-13-21(19)26-24(20)29-16-22(27)28-15-17-8-3-1-4-9-17/h1-6,8-11H,7,12-13,15-16H2

InChI Key

MMIUSJCASAFAHO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(C(=C2C3=CC=CC=C3)C#N)SCC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.